3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Description

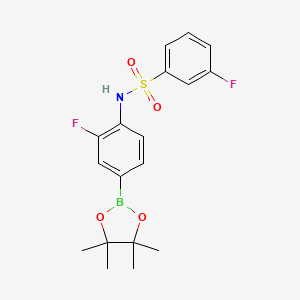

3-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronic acid ester-containing sulfonamide derivative. Its structure features a benzenesulfonamide core substituted with two fluorine atoms at the 3- and 2-positions of the benzene and phenyl rings, respectively, and a pinacol boronate ester at the para position of the phenyl ring. This boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C18H20BF2NO4S |

|---|---|

Molecular Weight |

395.2 g/mol |

IUPAC Name |

3-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-8-9-16(15(21)10-12)22-27(23,24)14-7-5-6-13(20)11-14/h5-11,22H,1-4H3 |

InChI Key |

VVYQIMVKLJGMRC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves a two-step substitution reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions using oxidizing or reducing agents.

Coupling Reactions: The boronic acid group makes it suitable for Suzuki coupling reactions, forming carbon-carbon bonds with high efficiency.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exhibit promising anticancer properties. The incorporation of fluorine atoms enhances biological activity by improving metabolic stability and bioavailability. Studies have shown that fluorinated sulfonamides can inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth and proliferation .

COX-2 Inhibition

The compound has also been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Inhibitors of COX-2 are valuable in treating inflammatory diseases and certain cancers. The fluorine substitution is believed to enhance selectivity towards COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .

Materials Science

Polymer Chemistry

The unique boron-containing moiety of the compound allows it to be used as a building block in polymer synthesis. Boron-containing polymers exhibit interesting properties such as increased thermal stability and enhanced mechanical strength. These materials are being explored for applications in electronics and nanotechnology .

Fluorinated Materials

The presence of fluorine not only improves the chemical stability of the compounds but also imparts unique surface properties that are beneficial in coatings and films. Fluorinated materials are known for their low surface energy and high resistance to solvents and chemicals, making them suitable for protective coatings in various industrial applications .

Organic Synthesis

Reagent for Suzuki Coupling Reactions

The compound can act as a versatile reagent in Suzuki coupling reactions due to the presence of the boron moiety. This reaction is pivotal in forming carbon-carbon bonds, which are essential for constructing complex organic molecules. The ability to modify the aryl groups allows chemists to tailor the properties of the resulting compounds for specific applications .

Synthesis of Fluorinated Compounds

As a fluorinated sulfonamide, this compound serves as an important intermediate in the synthesis of other fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, enhancing their utility in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms’ strong electronegativity enhances the compound’s affinity for carbon atoms, leading to stable and biologically active structures . The boronic acid group allows for interactions with enzymes and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several sulfonamide-based boronic esters. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Key Observations

Replacement of the benzene ring with pyridine (as in ) introduces nitrogen-mediated hydrogen bonding, which can enhance target affinity in enzyme inhibition.

Boronates in Cross-Coupling :

- All compounds contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, enabling Suzuki-Miyaura reactions. However, the para vs. meta positioning (e.g., in ) influences coupling efficiency and regioselectivity .

Biological Relevance :

- Sulfonamide derivatives with boronate esters are frequently used in protease inhibitors and kinase-targeted therapies . The propane-1-sulfonamide variant () showed moderate activity in caspase inhibition assays due to its linear alkyl chain reducing steric hindrance.

Synthetic Flexibility :

- The target compound’s fluorine atoms may facilitate radiofluorination for PET imaging, whereas the carbamate analog () is a prodrug strategy to improve bioavailability.

Biological Activity

The compound 3-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Chemical Name: this compound

- CAS Number: 1637249-14-9

- Molecular Formula: C18H21BFNO4S

- Molecular Weight: 377.24 g/mol

Structural Characteristics

The compound features a sulfonamide group attached to a fluorinated aromatic system, which is further substituted with a dioxaborolane moiety. This unique structure may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act as kinase inhibitors , targeting specific signaling pathways involved in cell proliferation and survival. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as a therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against various kinases. For instance:

These studies suggest that the biological activity of this compound may be comparable to these known inhibitors.

In Vivo Studies

Preclinical evaluations in animal models have shown promising results regarding the pharmacokinetics and toxicity profile of similar compounds:

These findings indicate that the compound may possess favorable pharmacological properties suitable for further development.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of related fluorinated sulfonamides found that they significantly inhibited tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The mechanism was attributed to the inhibition of EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Case Study 2: Kinase Selectivity

Another investigation focused on the selectivity profile of similar compounds against various receptor tyrosine kinases. It was noted that while these compounds showed potent inhibition against EGFR and VEGFR, they displayed minimal activity against other kinases at therapeutic concentrations. This selectivity is crucial for minimizing off-target effects and enhancing clinical efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.